Cas no 2228155-21-1 (3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine)

3,3-Difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine is a fluorinated cyclobutylamine derivative characterized by its unique structural features, including a trifluorophenyl group and a difluorinated cyclobutane ring. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The rigid cyclobutane scaffold contributes to conformational restraint, potentially improving binding affinity in target interactions. This compound is particularly useful in the development of bioactive molecules, where fluorination is leveraged to modulate physicochemical properties and bioavailability. Its synthetic versatility allows for further functionalization, enabling applications in medicinal chemistry and material science.
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine structure
2228155-21-1 structure
商品名:3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
CAS番号:2228155-21-1
MF:C10H8F5N
メガワット:237.169239997864
CID:6155196
PubChem ID:165639334

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
    • EN300-1942748
    • 2228155-21-1
    • インチ: 1S/C10H8F5N/c11-5-1-2-6(12)8(13)7(5)9(16)3-10(14,15)4-9/h1-2H,3-4,16H2
    • InChIKey: PSEJHFFSGAQLAC-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(C2C(=CC=C(C=2F)F)F)(C1)N)F

計算された属性

  • せいみつぶんしりょう: 237.05769007g/mol
  • どういたいしつりょう: 237.05769007g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1942748-0.1g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
0.1g
$1307.0 2023-09-17
Enamine
EN300-1942748-2.5g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
2.5g
$2912.0 2023-09-17
Enamine
EN300-1942748-10g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
10g
$6390.0 2023-09-17
Enamine
EN300-1942748-5g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
5g
$4309.0 2023-09-17
Enamine
EN300-1942748-10.0g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
10g
$6450.0 2023-06-02
Enamine
EN300-1942748-5.0g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
5g
$4349.0 2023-06-02
Enamine
EN300-1942748-0.25g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
0.25g
$1366.0 2023-09-17
Enamine
EN300-1942748-1.0g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
1g
$1500.0 2023-06-02
Enamine
EN300-1942748-1g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
1g
$1485.0 2023-09-17
Enamine
EN300-1942748-0.5g
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
2228155-21-1
0.5g
$1426.0 2023-09-17

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine 関連文献

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amineに関する追加情報

Introduction to 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine (CAS No. 2228155-21-1)

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine is a fluorinated heterocyclic amine that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and electronic properties. This compound, identified by the CAS number 2228155-21-1, belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for drug discovery and development. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical characteristics, such as enhanced metabolic stability and improved binding affinity to biological targets.

The fluorinated aromatic ring in 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine plays a crucial role in modulating its pharmacological properties. Fluorine atoms are well-known for their ability to influence molecular interactions through various mechanisms, including electronic effects, steric hindrance, and dipole moment adjustments. These features make fluorinated compounds particularly attractive for designing drugs with optimized pharmacokinetic profiles. Recent studies have highlighted the importance of fluorine substitution in enhancing the bioavailability and selectivity of therapeutic agents.

One of the most compelling aspects of 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine is its potential application in the development of novel pharmaceuticals. The cyclobutane core provides a rigid framework that can be engineered to interact selectively with biological receptors. Additionally, the trifluorophenyl group introduces additional electronic complexity, which can be exploited to fine-tune the compound's interaction with biological targets. This structural versatility has led to its investigation in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

Recent advancements in computational chemistry and molecular modeling have further elucidated the binding modes of 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine with target proteins. These studies have revealed that the compound can adopt multiple conformations upon binding to its intended biological targets, which contributes to its high affinity and selectivity. The fluorine atoms in the molecule are particularly important for stabilizing key interactions through halogen bonding and dipole interactions. Such insights have provided valuable guidance for medicinal chemists in optimizing the compound's pharmacological properties.

The synthesis of 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine represents another area of active research. Given its complex structure, multiple synthetic routes have been explored to achieve high yields and purity. Recent publications have described novel catalytic methods that enable the efficient introduction of fluorine atoms into the cyclobutane ring while maintaining regioselectivity. These advancements have not only improved the accessibility of the compound but also paved the way for exploring derivatives with enhanced biological activity.

In conclusion, 3, 3-difluoro, 1, (2, 3, 6-trifluorophenyl) cyclobutan, 1, -amine (CAS No. 2228155-21) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As our understanding of fluorinated molecules continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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